REACTION_CXSMILES
|
[Ti:1]([Cl:5])([Cl:4])([Cl:3])[Cl:2].NC(N)=[O:8].N>O>[Ti:1]([Cl:5])([Cl:4])([Cl:3])[Cl:2].[OH-:8].[Ti+4:1].[OH-:8].[OH-:8].[OH-:8] |f:5.6.7.8.9|
|
Name
|
ion-exchanged
|
Quantity
|
197 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
aqueous solution
|
Quantity
|
283 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept at 80° C.
|
Type
|
ADDITION
|
Details
|
was added over 100 minutes
|
Duration
|
100 min
|
Type
|
TEMPERATURE
|
Details
|
After the resulting solution was heated
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 10 hours
|
Duration
|
10 h
|
Type
|
WASH
|
Details
|
The solution was washed with water until chlorine
|
Name
|
|
Type
|
product
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Ti+4].[OH-].[OH-].[OH-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |